N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Description
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound seems to be related to the treatment of tuberculosis. Benzothiazole-based compounds have shown significant inhibitory effects against Mycobacterium tuberculosis . The specific target within the bacterial cell is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This disruption in the enzyme’s activity leads to a halt in the biosynthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall . This results in the inhibition of the growth and proliferation of Mycobacterium tuberculosis.
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival and pathogenicity of the bacteria . By inhibiting DprE1, the compound disrupts this pathway, leading to downstream effects such as compromised cell wall integrity and inhibited bacterial growth.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, making them suitable for drug development
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterial cell wall, leading to inhibited bacterial growth and proliferation .
Properties
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-16-8-6-12-19-20(16)23-22(29-19)25(14-17-9-4-3-5-10-17)21(26)18-11-7-13-24(15-18)30(2,27)28/h3-6,8-10,12,18H,7,11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLRRGKXUBPYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4CCCN(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.